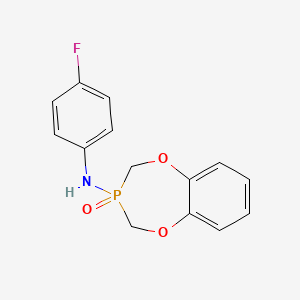

(4-fluorophenyl)(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated amino compounds, including those related to the queried molecule, often involves multi-step reactions starting from specific fluorinated precursors. For example, the synthesis of new fluorinated amino-heterocyclic compounds can be achieved through a sequence of aroylation, fluoroamination, and further functionalization steps. These methods result in compounds bearing fluorine atoms and amino groups, which are structurally related to the queried compound, showcasing the versatility of fluorine chemistry in modifying heterocyclic compounds for enhanced properties (Bawazir & Abdel-Rahman, 2018).

Molecular Structure Analysis

The molecular structure of fluorinated amino compounds often exhibits significant complexity, with the presence of fluorine influencing both the chemical reactivity and physical properties of the molecule. Fluorine atoms can significantly alter the electron distribution within the molecule, affecting its reactivity patterns. For instance, the synthesis and characterization of molecules with a similar structural framework have been reported, where the fluorine atoms are strategically placed to impact the molecule's overall behavior (Rodríguez-Escrich et al., 2005).

Chemical Reactions and Properties

Fluorinated compounds are known for their unique reactivity, partly due to the electronegativity of fluorine. This characteristic influences various chemical reactions, such as nucleophilic substitution and addition reactions, making fluorinated heterocycles valuable intermediates in organic synthesis. The presence of a fluorine atom can also enhance the lipophilicity of a molecule, impacting its biological activity and distribution (Kolhatkar et al., 2003).

Wissenschaftliche Forschungsanwendungen

Materials Science and Fluorogenic Sensors

Security Inks and Stimuli-Responsive Materials : A study on V-shaped molecules, including a compound related to the query, showed potential applications in security inks due to their morphology-dependent fluorochromism. This property allows for reversible changes in color upon exposure to mechanical force or pH changes, indicating utility in security and sensor applications (Xiao-lin Lu & M. Xia, 2016).

Fluorescent Sensors for Toxic Chemicals : Research on benzothiadiazole-based fluorescent sensors demonstrated selective detection capabilities for toxic chemicals like oxalyl chloride and phosgene. These sensors operate in a "turn-on" fluorescence mode, which could be useful for environmental monitoring and public safety (Wen-Qiang Zhang et al., 2017).

Medicinal Chemistry and Drug Development

Antitumor Properties : Compounds structurally similar to the query molecule, such as 2-(4-aminophenyl)benzothiazoles, have shown selective and potent antitumor properties. These findings suggest potential applications in cancer treatment, with modifications like fluorine substitution enhancing metabolic stability and efficacy (T. Bradshaw et al., 2002).

Neurological Disorders and Compulsive Behaviors : Another study evaluated the effects of compounds on binge eating in rats, revealing the potential of certain antagonists in treating compulsive eating disorders. This suggests applications in developing treatments for eating disorders and possibly other compulsive behaviors (L. Piccoli et al., 2012).

Chemical Synthesis and Analysis

Catalyst-Free Trifluoroethylation : Research on the trifluoroethylation of amines using trifluoroacetic acid represents a significant advancement in the synthesis of fluorinated amines, showing promise for pharmaceutical development where the manipulation of physicochemical properties is crucial (Keith G. Andrews et al., 2017).

Fluorogenic Substrates for Enzyme Assays : The synthesis of intramolecularly-quenched fluorogenic substrates incorporating aminocoumarin or aminoquinolinone-type fluorophores for enzyme assays highlights the application of similar compounds in biochemistry and analytical chemistry (G. Kokotos & C. Tzougraki, 1991).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FNO3P/c15-11-5-7-12(8-6-11)16-20(17)9-18-13-3-1-2-4-14(13)19-10-20/h1-8H,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFQSSDFTVUAKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC=C2OCP1(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)